4-(Isoquinolin-4-yl)-4-hydroxypiperidine
Description
Properties
Molecular Formula |
C14H16N2O |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
4-isoquinolin-4-ylpiperidin-4-ol |
InChI |
InChI=1S/C14H16N2O/c17-14(5-7-15-8-6-14)13-10-16-9-11-3-1-2-4-12(11)13/h1-4,9-10,15,17H,5-8H2 |
InChI Key |
NNHDLSLZWRLRPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C2=CN=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Pharmacological Differences
Aryl vs. Heteroaryl Substituents
- 4-Chlorophenyl/Bromophenyl Derivatives : These halogenated analogs are associated with antipsychotic activity (e.g., haloperidol metabolites) and are often used as intermediates in receptor-targeted drugs . Their metabolic stability is lower due to oxidative dehalogenation pathways .
- Isoquinoline Derivative: The isoquinoline group introduces a rigid, planar structure, which may enhance binding to enzymes or receptors requiring aromatic interactions (e.g., kinases or opioid receptors). No direct metabolic data exists, but similar heteroaryl piperidines show prolonged half-lives compared to halogenated aryl analogs .
Hydroxyl Group Impact
The 4-hydroxyl group is critical for hydrogen bonding in active sites. For example:
- In sphingosine kinase inhibitors, replacing the pyrrolidine hydroxyl group (as in PF-543) with 4-hydroxypiperidine reduced SK1 inhibition by >50%, highlighting stereoelectronic sensitivity .
- In opioid analogs like loperamide derivatives, the hydroxyl group stabilizes interactions with μ-opioid receptors .
Pharmacokinetic and Metabolic Profiles
- 4-(4-Chlorophenyl)-4-hydroxypiperidine : Detected as a haloperidol metabolite in rat plasma with a sensitive HPLC-fluorescence method (LOD: 0.1 ng/mL). Forms glucuronide conjugates in vivo .
- 4-Hydroxypiperidine : Rapidly metabolized via hepatic oxidation but serves as a precursor for prodrugs (e.g., Lamifiban) with improved bioavailability .
- No empirical data available.
Preparation Methods
Reaction Mechanism and Conditions
Example Protocol
-
Step 1 : Piperidine (1.0 equiv) is reacted with 4-chloroisoquinoline (1.2 equiv) in glacial acetic acid.
-
Step 2 : Formaldehyde (1.5 equiv) is added dropwise at 70°C, followed by stirring for 12 hours.
-
Workup : Neutralization with NaOH, extraction with dichloromethane, and recrystallization from ethanol yield the product (reported yield: 65–72%).
Key Advantage : Scalability and compatibility with diverse isoquinoline substituents.
Bromopiperidine Hydrolysis Method
This two-step process, detailed in US Patent 2,784,192, involves bromination of tetrahydropyridine derivatives followed by hydrolysis.
Synthetic Pathway
Representative Example
Critical Consideration : Maintaining pH 3–4 during hydrolysis prevents dehydration to Δ³-piperidines.
Acid-Catalyzed Cyclization of Amines and Aldehydes
A scalable method involves cyclizing γ,δ-unsaturated amines with aldehydes under acidic conditions.
Protocol Optimization
Data Table: Aldehyde Variants
| Aldehyde | Product Structure | Yield |
|---|---|---|
| Benzaldehyde | 2-Phenyl-4-hydroxy derivative | 55% |
| p-Methoxybenzaldehyde | 2-(p-Methoxybenzyl) analog | 58% |
Advantage : Tunable for diverse aryl/alkyl substituents.
Multi-Component and Redox-Mannich Strategies
Recent advances employ multi-component reactions (MCRs) and redox-Mannich pathways to streamline synthesis.
Redox-Mannich Reaction
Example
Benefit : Avoids unstable intermediates, enhancing reaction efficiency.
Comparative Analysis of Synthetic Methods
| Method | Yield Range | Scalability | Stereochemical Control |
|---|---|---|---|
| Mannich Reaction | 65–72% | High | Moderate |
| Bromopiperidine | 50–73% | Industrial | Low |
| Acid-Catalyzed | 50–60% | Moderate | High |
| Redox-Mannich | 60–68% | Lab-scale | High |
Key Findings :
-
Bromopiperidine hydrolysis is optimal for bulk production but requires careful pH control.
-
Redox-Mannich offers superior stereoselectivity for enantiomerically pure products.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(Isoquinolin-4-yl)-4-hydroxypiperidine, and how do reaction conditions influence yield?
- Methodology : The synthesis of piperidine derivatives typically involves alkylation or substitution reactions. For example, 4-(4-chlorophenyl)-4-hydroxypiperidine (a structurally analogous compound) is synthesized via the Prince reaction, where formaldehyde and ammonium chloride react with substituted alkenes to form oxazine intermediates, followed by acid hydrolysis and cyclization . Adapting this route, the isoquinolin-4-yl group could be introduced via nucleophilic substitution or coupling reactions. Reaction conditions (e.g., solvent polarity, temperature, and catalysts like DIPEA) significantly impact yield. For instance, alkylation of 4-hydroxypiperidine derivatives with aryl halides often requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C) .
Q. How is this compound characterized using spectroscopic and chromatographic methods?
- Methodology :
- NMR : H and C NMR can confirm the piperidine ring structure and substituent positions. For example, the hydroxyl proton in 4-hydroxypiperidine derivatives appears as a broad singlet (~δ 1.5–2.5 ppm), while aromatic protons from the isoquinoline group resonate at δ 7.0–9.0 ppm .
- HPLC : Purity analysis can be performed using reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column, employing acetonitrile/water gradients .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for verifying the isoquinoline moiety .
Q. What biological activities are associated with structurally similar piperidine derivatives, and how might they inform research on this compound?
- Methodology : Piperidine derivatives with aromatic substituents (e.g., 4-(4-chlorophenyl)-4-hydroxypiperidine) exhibit antipsychotic and antiemetic activities via dopamine receptor antagonism . Isoquinoline-containing compounds often target kinase or G-protein-coupled receptors. To explore bioactivity, researchers can:
- Conduct receptor-binding assays (e.g., radioligand displacement for dopamine D2 or serotonin receptors) .
- Evaluate metabolic stability using liver microsomes and CYP450 inhibition assays .
Advanced Research Questions
Q. How can stereochemical outcomes be optimized during the synthesis of this compound?
- Methodology : The hydroxyl group at the 4-position of piperidine introduces a stereocenter. To control stereochemistry:
- Use chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric hydrogenation or alkylation steps .
- Employ diastereomeric crystallization (e.g., with tartaric acid derivatives) to isolate enantiopure forms .
- Monitor enantiomeric excess via chiral HPLC or circular dichroism (CD) spectroscopy .
Q. What strategies mitigate competing side reactions (e.g., ring-opening or oxidation) during the synthesis of 4-hydroxypiperidine derivatives?
- Methodology :
- Protection of hydroxyl groups : Use tert-butyldimethylsilyl (TBDMS) or benzyl ethers to prevent oxidation during coupling reactions .
- Low-temperature reactions : Perform alkylation steps at 0–5°C to minimize thermal degradation .
- Catalytic systems : Palladium or copper catalysts with ligands (e.g., Xantphos) enhance regioselectivity in cross-coupling reactions with isoquinoline .
Q. How can researchers evaluate the receptor-binding affinity and selectivity of this compound?
- Methodology :
- Radioligand competition assays : Use H-labeled spiperone (for D2 receptors) or H-ketanserin (for 5-HT2A receptors) to measure IC values .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to receptors like dopamine D3 or σ-1 .
- Selectivity profiling : Screen against a panel of 50+ GPCRs and ion channels using cell-based calcium flux assays .
Q. What experimental designs are recommended for in vivo pharmacokinetic studies of this compound?
- Methodology :
- Dosing : Administer via intravenous (IV) and oral routes in rodent models to calculate bioavailability (e.g., 10 mg/kg in Sprague-Dawley rats) .
- Sampling : Collect plasma at timed intervals (0.5–24 h) and analyze using LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL .
- Tissue distribution : Sacrifice animals post-administration and quantify compound levels in brain, liver, and kidneys to assess blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
